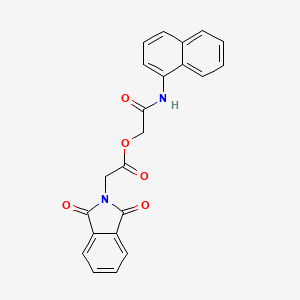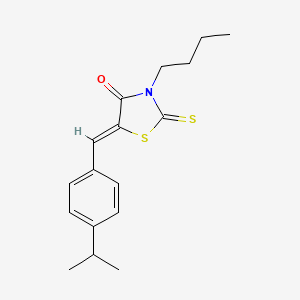![molecular formula C21H17FN2O4 B4705015 1-allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705015.png)
1-allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
1-Allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as AF-16, is a novel compound with potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized through a multi-step process. AF-16 has been shown to have promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of AF-16 is not fully understood. However, it is believed that AF-16 exerts its biological effects by modulating various signaling pathways. AF-16 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. AF-16 has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
AF-16 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. AF-16 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
AF-16 has several advantages for lab experiments. It has been shown to have high solubility in water and various organic solvents, which makes it easy to handle in lab experiments. AF-16 has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, AF-16 has some limitations for lab experiments. It is a challenging compound to synthesize, which makes it difficult to obtain in large quantities. Additionally, AF-16 has poor stability in the presence of light and air, which makes it difficult to handle in lab experiments.
Zukünftige Richtungen
There are several future directions for AF-16 research. One potential direction is to investigate its therapeutic potential in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Another potential direction is to optimize the synthesis method of AF-16 to improve the yield and purity of the compound. Additionally, it would be interesting to investigate the mechanism of action of AF-16 in more detail to better understand its biological effects. Finally, it would be beneficial to investigate the pharmacokinetics and pharmacodynamics of AF-16 to determine its safety and efficacy in vivo.
Conclusion
In conclusion, AF-16 is a novel compound with promising therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer effects make it a promising candidate for the treatment of various diseases. The synthesis of AF-16 is a challenging process that requires expertise in organic synthesis. Future research should focus on investigating its therapeutic potential in various diseases, optimizing the synthesis method, and investigating its mechanism of action in more detail.
Wissenschaftliche Forschungsanwendungen
AF-16 has been studied extensively for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. AF-16 has also been shown to have antioxidant effects by reducing oxidative stress and lipid peroxidation. Additionally, AF-16 has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
(5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-2-10-24-20(26)17(19(25)23-21(24)27)12-14-6-5-8-16(11-14)28-13-15-7-3-4-9-18(15)22/h2-9,11-12H,1,10,13H2,(H,23,25,27)/b17-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQIPNSVDZSJE-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3F)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC=C3F)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone](/img/structure/B4704932.png)

![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4704952.png)

![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4704970.png)
![N-(6-(1,1-dimethylpropyl)-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4704972.png)
![7-benzyl-8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4704980.png)
![N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4704990.png)
![N-[3-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B4705000.png)
![butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4705013.png)
![N-(4-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705020.png)
![2,8,9-trimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705028.png)
![methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4705030.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4705035.png)